molecular formula C25H17Cl2N3O3S B2419290 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide CAS No. 609792-75-8

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide

Cat. No.: B2419290
CAS No.: 609792-75-8
M. Wt: 510.39
InChI Key: WDESPGUVSTXRRF-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide is a complex organic compound that features a thiazole ring and a dioxobenzoisoquinolinyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N3O3S/c26-15-9-10-16(19(27)12-15)20-13-34-25(28-20)29-21(31)8-3-11-30-23(32)17-6-1-4-14-5-2-7-18(22(14)17)24(30)33/h1-2,4-7,9-10,12-13H,3,8,11H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDESPGUVSTXRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide typically involves multiple stepsThe final step involves coupling the thiazole derivative with the dioxobenzoisoquinolinyl butanamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and dioxobenzoisoquinolinyl analogs. Examples are:

  • N-(4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)amine
  • 2-(4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile.

Uniqueness

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's molecular formula is C22H19Cl2N3O3SC_{22}H_{19}Cl_2N_3O_3S with a molecular weight of 443.32 g/mol. The structure includes a thiazole ring and a dichlorophenyl group, contributing to its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC22H19Cl2N3O3S
Molecular Weight443.32 g/mol
CAS Number321430-04-0
AppearancePowder
Purity90%

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole moiety is known for its role in antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For example, compounds similar to N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{...} demonstrated activity against Trypanosoma brucei with IC50 values ranging from 0.42 μM to 0.80 μM . These findings suggest that the compound may possess trypanocidal properties.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. A comparative study indicated that dichloro-substituted thiazolylacetamides showed promising results in inhibiting cancer cell proliferation . The presence of the dichlorophenyl group enhances the lipophilicity of the molecule, potentially improving its cellular uptake.

Study 1: Trypanocidal Activity

In a study evaluating various thiazole derivatives, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{...} was found to exhibit notable trypanocidal activity against T. brucei. The study highlighted that substituents on the thiazole ring significantly affected the potency of the compounds tested .

Study 2: Anticancer Properties

A separate investigation into the anticancer effects of similar compounds revealed that modifications in the thiazole structure could lead to enhanced cytotoxicity against various cancer cell lines. The study concluded that specific substitutions could improve therapeutic efficacy while reducing toxicity .

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